4,4'-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes. This compound features a unique structure with a bromofuran moiety linked to two pyrazol-5-ol units through a methanediyl bridge. The presence of both furan and pyrazole rings in its structure makes it an interesting subject for research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with 5-bromofurfural in the presence of a base such as sodium acetate. The reaction is usually carried out at room temperature, and the product is isolated by simple filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including anticancer and antimicrobial treatments.
Mechanism of Action
The mechanism of action of 4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with various molecular targets. The compound can induce apoptosis in cancer cells through the activation of p53-mediated pathways. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4,4’-[(Phenylmethylene)bis(3-methyl-1H-pyrazol-5-ol)]: This compound has a phenyl group instead of a bromofuran moiety and exhibits similar biological activities.
4,4’-[(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ol)]: These derivatives have various aryl groups and are known for their antioxidant and anticancer properties.
Uniqueness
The presence of the bromofuran moiety in 4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for substitution reactions, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[(5-bromofuran-2-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c1-5-9(12(19)17-15-5)11(7-3-4-8(14)21-7)10-6(2)16-18-13(10)20/h3-4,11H,1-2H3,(H2,15,17,19)(H2,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTFAEVVICJRIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(O2)Br)C3=C(NNC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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